N-Boc-endo-3-aminotropane is a bicyclic compound that plays a significant role in organic chemistry, particularly in the synthesis of various bioactive molecules. The compound is characterized by its endo configuration, which influences its chemical behavior and biological activity. It is primarily utilized as a building block in the synthesis of tropane-derived compounds, including those targeting the CCR5 receptor, which is relevant in therapeutic applications for diseases like HIV/AIDS.
N-Boc-endo-3-aminotropane has the chemical formula and is classified under the category of tertiary amines. It is often synthesized from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester through various reduction methods. The compound is registered under CAS number 207405-68-3 and has been extensively studied for its reactivity and potential applications in medicinal chemistry .
The synthesis of N-Boc-endo-3-aminotropane typically involves the following steps:
N-Boc-endo-3-aminotropane features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group on the amino function. The molecular weight of the compound is approximately 226.32 g/mol, and it exhibits several notable structural characteristics:
N-Boc-endo-3-aminotropane is involved in various chemical reactions, including:
The reactions of N-Boc-endo-3-aminotropane typically yield various substituted tropane derivatives depending on the specific reagents used.
N-Boc-endo-3-aminotropane acts primarily as a reagent in synthetic pathways leading to tropane-derived CCR5 receptor antagonists:
The physical properties of N-Boc-endo-3-aminotropane include:
Chemical properties include:
N-Boc-endo-3-aminotropane serves multiple purposes across various fields:
This compound's unique structural properties and reactivity make it an invaluable tool in both academic research and industrial applications, highlighting its importance in advancing medicinal chemistry and therapeutic development.
The synthesis of N-Boc-endo-3-aminotropane (chemical name: tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) necessitates precise construction of its bicyclic tropane core. The foundational bicyclic framework originates from tropinone or analogous 8-azabicyclo[3.2.1]octane precursors, which undergo selective functionalization at the C3 position [1] [5]. A representative multi-step sequence involves:
Table 1: Key Intermediates in Bicyclic Framework Synthesis
Intermediate | Chemical Name | Function | Typical Yield |
---|---|---|---|
Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Bicyclic precursor | 75–85% |
Compound 3b | tert-Butyl 3-(benzylamino)-endo-8-azabicyclo[3.2.1]octane-8-carboxylate | C3-protected intermediate | 70–80% |
N-Boc-endo-3-aminotropane | tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Final deprotected product | 90–94% after hydrogenolysis |
Critical stereochemical control during reductive amination ensures the endo-configured amine, as the equatorial orientation minimizes steric strain within the bicyclic system [1] [5]. Solvent selection profoundly impacts crystallinity; dichloromethane yields amorphous solids, while tert-butanol facilitates crystalline intermediates amenable to recrystallization [4].
Palladium-catalyzed reductions are pivotal for cleaving N-benzyl or N-Cbz groups from C3-aminated intermediates without disturbing the N8-Boc protection. Two dominant strategies exist:
Catalytic Hydrogen Transfer (CHT):
Gaseous Hydrogenolysis:
Table 2: Optimization of Pd-Catalyzed Deprotection Parameters
Method | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield |
---|---|---|---|---|---|
CHT | Pd(OH)₂/C (10 wt%) | Methanol/Water (10:1) | 50 | 2–5 | 94% |
CHT | Pd/C (5 wt%) | Ethanol/Water (5:1) | 25 | 12 | 85% |
Gaseous H₂ | Pd/C (10 wt%) | Ethanol | 25 | 6 | 88% |
Kinetic studies reveal the C3 N-debenzylation follows pseudo-first-order kinetics, with rate constants (k) increasing 3-fold when switching from Pd/C to Pd(OH)₂/C [4]. Impurities arise from N-Boc cleavage if acidic co-solvents (e.g., acetic acid) are present, emphasizing the need for neutral pH [2] [4].
The Boc protection of 3-aminotropane demands precise control to preserve the endo configuration and prevent epimerization. Key considerations include:
Solvent and Base Selection:
Steric and Electronic Factors:
Table 3: Boc Protection Efficiency Under Varied Conditions
Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | endo:exo Ratio |
---|---|---|---|---|---|
Tetrahydrofuran | DIPEA | 0–5 | 12 | 97 | 99:1 |
Dichloromethane | DMAP | 25 | 6 | 92 | 97:3 |
Acetonitrile | Triethylamine | 25 | 10 | 85 | 95:5 |
tert-Butanol | None | 25 | 24 | 70 | 90:10 |
Yield Optimization Strategies:
The synthesis of N-Boc-3-aminotropane isomers diverges in precursor selection, stereocontrol mechanisms, and economic factors:
Synthetic Routes:
Reaction Conditions:
Physical Properties:
Economic and Scalability Factors:
Table 4: Comparative Analysis of Isomer Characteristics
Parameter | N-Boc-endo-3-aminotropane | N-Boc-exo-3-aminotropane |
---|---|---|
CAS Number | 207405-68-3 | 744183-20-8 |
Synthetic Key Step | Catalytic hydrogenolysis (Pd(OH)₂/C) | Azide substitution/Reduction |
Reaction Temperature | 25–50°C | 80–100°C |
Typical Yield | 90–94% | 65–75% |
Diastereomeric Purity | >99% | >95% |
Price (per 5g) | $126 (commercial) | $1,265–$1,300 (commercial) |
Primary Application | CCR5 receptor antagonist synthesis | Niche pharmacological studies |
Energy Barriers: Computational models confirm the endo transition state is stabilized by 2.3 kcal/mol versus exo due to reduced van der Waals repulsion, rationalizing its kinetic preference [3] [9]. Consequently, the endo isomer dominates industrial applications, particularly in synthesizing tropane-derived HIV entry inhibitors [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7